

The Discovery and Development of BMS-707035: A Technical Overview

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Compound of Interest

Compound Name: BMS-707035

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Introduction

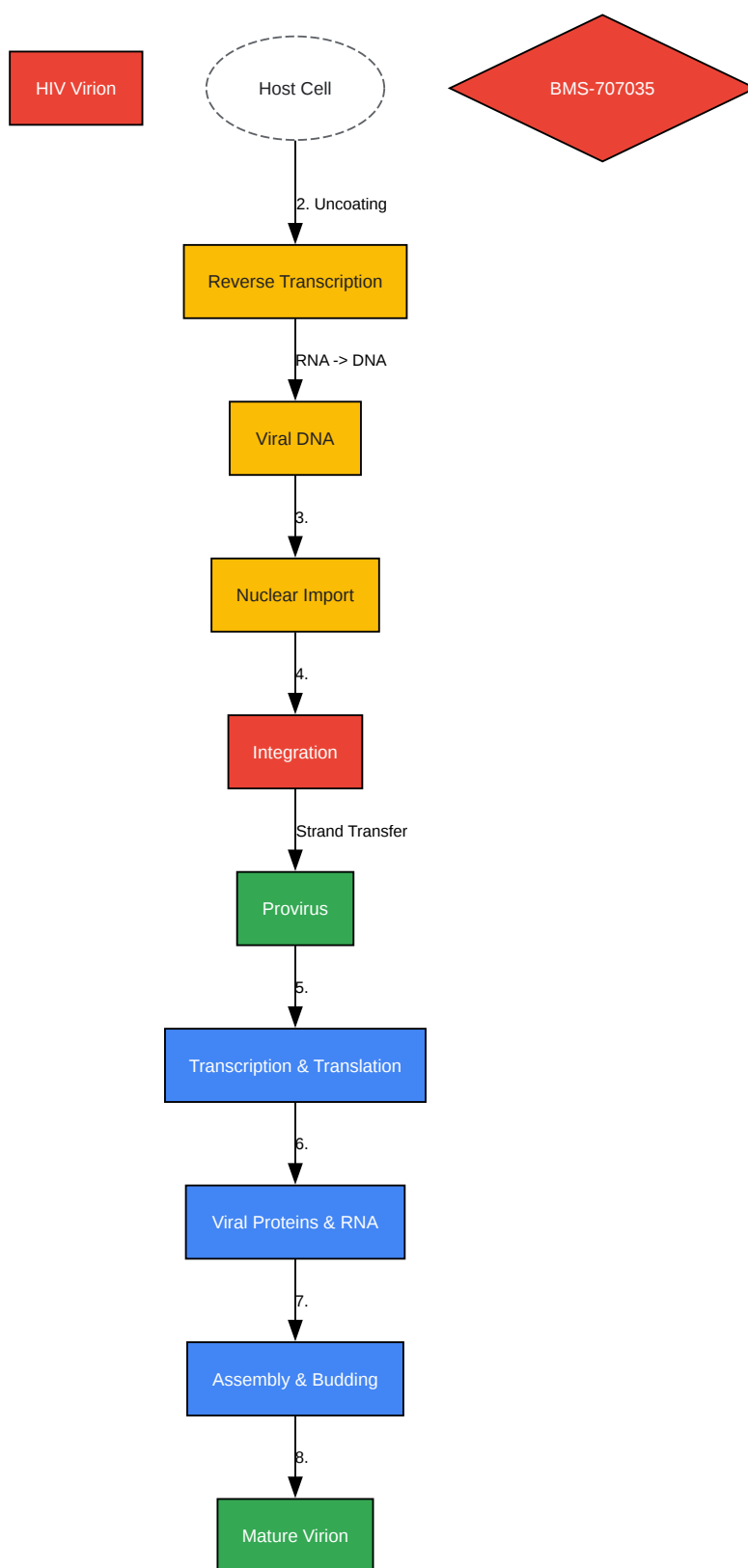
BMS-707035 is a potent, orally active inhibitor of HIV-1 integrase strand transfer (INSTI) that was selected for clinical development by Bristol-Myers Squibb. Its discovery stemmed from the systematic optimization of a series of N-methylpyrimidinone carboxamides. This technical guide provides an in-depth overview of the discovery, mechanism of action, key experimental data, and preclinical development of **BMS-707035**.

Discovery and Optimization

The development of **BMS-707035** was guided by structure-activity relationships (SARs) and the X-ray crystal structure of a precursor compound.^[1] Researchers focused on optimizing N-methylpyrimidinone carboxamides, which led to the design of a spirocyclic series and ultimately to the morpholino-fused pyrimidinone series, to which **BMS-707035** belongs.^[1] This bicyclic scaffold demonstrated improved antiviral activity and pharmacokinetic profiles compared to its spirocyclic analogs.^[1] The culmination of this research was the selection of **BMS-707035** (also referred to as 13a in some literature) for advancement into Phase I clinical trials based on its excellent antiviral potency, favorable preclinical profile, and acceptable in vitro and in vivo toxicity.^[1]

Mechanism of Action

BMS-707035 is a specific and reversible inhibitor of HIV-1 integrase, a critical enzyme in the viral replication cycle.[2][3] Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. **BMS-707035** specifically targets the strand transfer step, effectively blocking the integration of the viral genome and thus halting viral replication.[2] The binding of **BMS-707035** to the integrase enzyme and the binding of the target DNA to the enzyme are mutually exclusive events.[2] The potency of **BMS-707035** is influenced by the terminal bases of the viral long terminal repeat (LTR), and the Gln148 residue of the integrase enzyme is crucial for its binding.[2]



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Caption: HIV-1 Replication Cycle and the Point of Inhibition by **BMS-707035**.

In Vitro Activity

BMS-707035 demonstrates potent activity against HIV-1 in various in vitro assays. The following tables summarize the key quantitative data.

Parameter	Value	Conditions
IC50 (Integrase Inhibition)	3 nM[4]	Enzyme inhibitory assay
15 nM[2]	Blocks HIV IN strand transfer activity	
EC50 (Antiviral Activity)	2 nM[4]	10% Fetal Bovine Serum
17 nM[4]	15 mg/mL human serum albumin	
CC50 (Cytotoxicity)	≥45 µM[4]	Multiple cell lines
CYP Inhibition	≥40 µM[4]	-

Table 1: In Vitro Activity of **BMS-707035**

Preclinical Pharmacokinetics

Pharmacokinetic studies were conducted in several preclinical species, revealing that **BMS-707035** has low clearance and a moderate to long elimination half-life.[4]

Species	Clearance (CL)	Half-life (t1/2)
Rat	Low	Moderate to Long
Dog	Low	Moderate to Long
Monkey	Low	Moderate to Long

Table 2: Summary of Preclinical Pharmacokinetic Profile of **BMS-707035**

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies used to assess the activity of compounds like **BMS-707035**.

HIV-1 Integrase Strand Transfer Assay (IC50 Determination)

This assay quantitatively measures the inhibition of the strand transfer step of HIV-1 integration.

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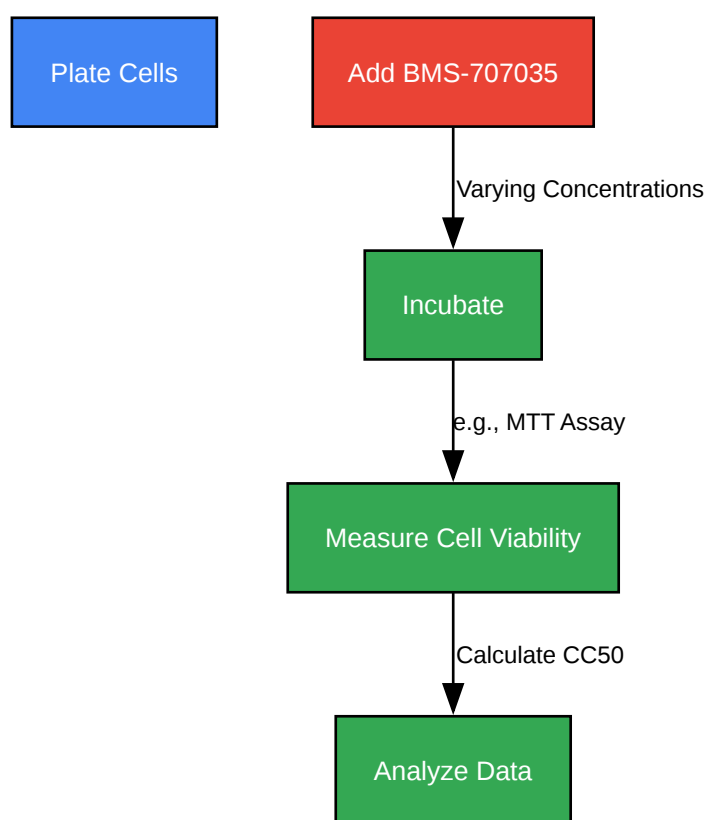
Caption: Workflow for Determining Antiviral Efficacy (EC50).

- Cell Plating: Susceptible host cells (e.g., MT-2 T-cells) are seeded in a 96-well plate.
- Compound Addition: The cells are treated with various concentrations of **BMS-707035**.
- Viral Infection: The cells are then infected with a known amount of HIV-1.
- Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication.

- **Quantification of Viral Replication:** The extent of viral replication is measured, typically by quantifying the amount of a viral protein (like p24 antigen) in the cell culture supernatant using an ELISA.
- **Data Analysis:** The EC50 value is determined by plotting the inhibition of viral replication against the concentration of **BMS-707035**.

Cytotoxicity Assay (CC50 Determination)

This assay is performed to determine the concentration of the compound that causes a 50% reduction in cell viability.



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Caption: Workflow for Assessing Cytotoxicity (CC50).

- **Cell Plating:** Host cells are seeded in a 96-well plate.
- **Compound Addition:** The cells are exposed to a range of concentrations of **BMS-707035**.

- Incubation: The plate is incubated for a specified period.
- Viability Measurement: Cell viability is assessed using a colorimetric assay such as the MTT assay. In this assay, a tetrazolium salt (MTT) is reduced by metabolically active cells to a colored formazan product.
- Data Analysis: The absorbance is measured, and the CC50 value is calculated, representing the concentration at which 50% of the cells are no longer viable.

Clinical Development

BMS-707035 entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans. A multiple ascending dose study in HIV-1 infected subjects was planned to assess its antiviral activity. However, the global highest research and development status for **BMS-707035** is now listed as discontinued.

Conclusion

BMS-707035 emerged from a well-designed drug discovery program as a potent HIV-1 integrase strand transfer inhibitor with a promising preclinical profile. The in-depth understanding of its mechanism of action and the comprehensive in vitro and preclinical pharmacokinetic data were instrumental in its initial advancement. While its clinical development was discontinued, the story of **BMS-707035** provides valuable insights into the discovery and optimization of INSTIs, a critical class of antiretroviral drugs.

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